Smtin-T140

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

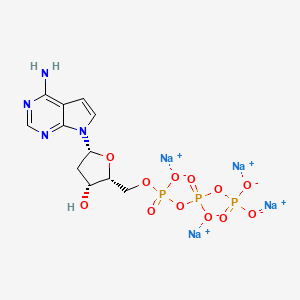

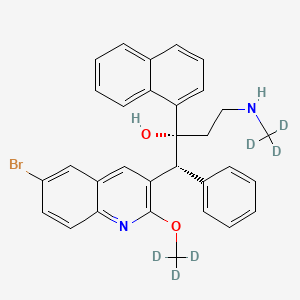

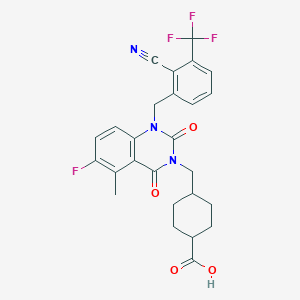

Smtin-T140 is a potent and selective inhibitor of tumor-necrosis-factor-receptor associated protein 1 (TRAP1), a mitochondrial paralog of the heat shock protein 90 (Hsp90) family. TRAP1 is often overexpressed in various cancer cells and plays a crucial role in cellular metabolism and suppression of cell death pathways in harsh tumor environments . This compound has shown strong anticancer activity without significant toxicity to normal cells .

Preparation Methods

The synthesis of Smtin-T140 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Purification and crystallization to obtain the final product with high purity .

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and advanced purification techniques .

Chemical Reactions Analysis

Smtin-T140 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its biological activity.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts to facilitate substitution reactions. The major products formed from these reactions are often derivatives of this compound with modified biological properties .

Scientific Research Applications

Smtin-T140 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of TRAP1 and its effects on cellular metabolism.

Biology: Employed in research to understand the role of TRAP1 in mitochondrial function and cellular stress responses.

Medicine: Investigated for its potential as an anticancer agent due to its ability to selectively inhibit TRAP1 and induce mitochondrial dysfunction in cancer cells.

Industry: Utilized in the development of new therapeutic agents targeting TRAP1 for cancer treatment

Mechanism of Action

Smtin-T140 exerts its effects by selectively inhibiting TRAP1, leading to mitochondrial dysfunction. This inhibition destabilizes TRAP1 client proteins, such as succinate dehydrogenase complex subunit B (SDHB) and sirtuin 3 (SIRT3), and increases the phosphorylated form of AMP-activated protein kinase (AMPK). The result is an increase in mitochondrial reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential, ultimately leading to cell death in cancer cells .

Comparison with Similar Compounds

Smtin-T140 is unique among TRAP1 inhibitors due to its high selectivity and potent anticancer activity. Similar compounds include:

Gamitrinib: Another TRAP1 inhibitor with anticancer properties, but with different selectivity and potency profiles.

17-AAG: An Hsp90 inhibitor that also affects TRAP1, but with broader target specificity and potential off-target effects

This compound stands out due to its selective inhibition of TRAP1 without affecting Hsp90, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula |

C36H34BrClFN5OP+ |

|---|---|

Molecular Weight |

718.0 g/mol |

IUPAC Name |

6-[2-amino-9-[(4-bromo-2-fluorophenyl)methyl]-6-chloro-8-oxopurin-7-yl]hexyl-triphenylphosphanium |

InChI |

InChI=1S/C36H34BrClFN5OP/c37-27-21-20-26(31(39)24-27)25-44-34-32(33(38)41-35(40)42-34)43(36(44)45)22-12-1-2-13-23-46(28-14-6-3-7-15-28,29-16-8-4-9-17-29)30-18-10-5-11-19-30/h3-11,14-21,24H,1-2,12-13,22-23,25H2,(H2,40,41,42)/q+1 |

InChI Key |

WMHQIAATFFUMMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCN2C3=C(N=C(N=C3Cl)N)N(C2=O)CC4=C(C=C(C=C4)Br)F)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)

![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)

![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)